- Process for preparation of substituted phenylpropenylpyridine derivative and medical use thereof, World Intellectual Property Organization, , ,
Cas no 944899-01-8 (3-Iodo-1H-indazole-5-carbaldehyde)
944899-01-8 structure
Product Name:3-Iodo-1H-indazole-5-carbaldehyde
CAS-Nr.:944899-01-8
MF:C8H5IN2O
MW:272.042573690414
MDL:MFCD10696809
CID:844640
PubChem ID:45790259
Update Time:2024-10-25
3-Iodo-1H-indazole-5-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Iodo-1H-indazole-5-carbaldehyde
- 3-iodo-1H-Indazole-5-carboxaldehyde
- 3-iodo-2H-indazole-5-carbaldehyde
- 3-Iodo-1H-indazole-5-carboxaldehyde (ACI)
- CS-0051326
- AS-50711
- J-512670
- P10936
- AKOS016009857
- DTXSID10672252
- 944899-01-8
- 3-iodo-1H-indazol-5-carbaldehyde
- SCHEMBL1076847
- STUWJSRMOZCBIX-UHFFFAOYSA-N
- DB-079917
- 3-iodo-5-formylindazole
- MFCD10696809
- PB28137
-
- MDL: MFCD10696809
- Inchi: 1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
- InChI-Schlüssel: STUWJSRMOZCBIX-UHFFFAOYSA-N
- Lächelt: O=CC1C=C2C(NN=C2I)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 271.94466g/mol
- Monoisotopenmasse: 271.94466g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 188
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 45.8Ų
3-Iodo-1H-indazole-5-carbaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001083-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$265.96 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I178414-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 1g |
¥2927.90 | 2023-09-02 | |
| Chemenu | CM126505-1g |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$282 | 2021-08-05 | |
| Apollo Scientific | OR321425-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
£381.00 | 2025-02-20 | |
| Apollo Scientific | OR321425-5g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 5g |
£2000.00 | 2023-09-01 | |
| Chemenu | CM126505-250mg |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 250mg |
$199 | 2024-07-19 | |
| Chemenu | CM126505-1g |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$503 | 2024-07-19 | |
| eNovation Chemicals LLC | D587063-1G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 1g |
$365 | 2024-07-21 | |
| eNovation Chemicals LLC | D587063-5G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 5g |
$1235 | 2024-07-21 | |
| eNovation Chemicals LLC | D587063-10G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 10g |
$1885 | 2024-07-21 |
3-Iodo-1H-indazole-5-carbaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Iodine Solvents: Dimethylformamide ; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referenz
- Preparation of dihydropyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
- Substituted aminothiazolone indazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referenz
- Indazolyl-substituted dihydroisoxazolopyridines as c-Met tyrosine kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Indazolyl-substituted dihydroisoxa-zolopyridines and methods of use thereof, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referenz
- 4-Indazolyl-1,4-dihydropyridine derivatives as c-Met protein tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
Referenz
- Preparation of indazolyl, benzimidazolyl, benzotriazolyl substituted indolin-2-one derivatives as kinase inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
Referenz
- Preparation of 3-indazolylbenzenesulfonamides as kinase inhibitors useful in treating cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 30 min, cooled; 6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- Substituted thiazolidinedione indazoles, indoles and benzotriazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Substituted 4-(indazolyl)-1,4-dihydropyridines and methods of use thereof, United States, , ,
3-Iodo-1H-indazole-5-carbaldehyde Raw materials
3-Iodo-1H-indazole-5-carbaldehyde Preparation Products
3-Iodo-1H-indazole-5-carbaldehyde Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Bestellnummer:A1095158
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:14
Preis ($):230.0
Email:sales@amadischem.com
3-Iodo-1H-indazole-5-carbaldehyde Verwandte Literatur
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Reinheit:99%
Menge:1g
Preis ($):230.0